



Application Note: Mass Spectrometry Analysis of H3B-5942 Covalent Modification

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For Researchers, Scientists, and Drug Development Professionals

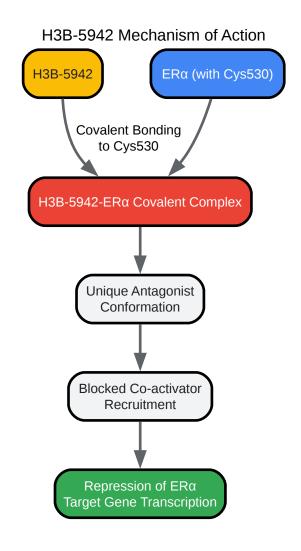
Introduction

H3B-5942 is a first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat ERα-positive breast cancer, including cases with mutations that confer resistance to standard endocrine therapies.[1][2] Unlike selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), H3B-5942 forms an irreversible covalent bond with a specific cysteine residue (C530) in the ligand-binding domain of both wild-type (ERαWT) and mutant estrogen receptors (ERαMUT).[1][3][4] This covalent modification locks the receptor in a unique antagonistic conformation, effectively inhibiting its activity.[1][5] Mass spectrometry is a critical tool for confirming the covalent binding mechanism of H3B-5942, providing direct evidence of target engagement and elucidating its mode of action.[1][2][6] This application note provides an overview of the mass spectrometry-based analysis of H3B-5942's covalent modification of ERα and detailed protocols for its characterization.

Mechanism of Action of H3B-5942

H3B-5942 acts as a Michael acceptor, enabling a Michael addition reaction with the nucleophilic thiol group of the Cysteine 530 residue within the ER α ligand-binding domain.[4] This targeted covalent inhibition leads to potent and sustained antagonism of ER α signaling, suppression of co-activator recruitment, and potent antiproliferative activity in ER α -dependent cancer cells.[1][4][5]





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Caption: H3B-5942 covalently modifies ERa at Cys530, inducing a repressive conformation.

Quantitative Analysis of H3B-5942 Activity

The potency and efficacy of **H3B-5942** have been quantified through various assays, as summarized below.



Parameter	Target	Value	Reference
Ki	ERα WT	1 nM	[2][3][5]
ERα Y537S	0.41 nM	[2][3][5]	
GI50	MCF7-Parental (ERαWT)	0.5 nM	[5]
MCF7-LTED-ERαWT	2 nM	[5]	
MCF7-LTED- ERαY537C	30 nM	[5]	
Covalent Modification	ERαWT LBD	>95%	[1]
ERαY537S LBD	>95%	[1]	

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification Analysis

This protocol outlines the procedure to confirm the covalent binding of H3B-5942 to the ER α ligand-binding domain (LBD).

- 1. Materials and Reagents:
- Recombinant ERα LBD (wild-type and C530S mutant)
- H3B-5942
- Assay Buffer: 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 5% glycerol, 1 mmol/L TCEP
- Thermo Scientific Q Exactive mass spectrometer (or equivalent)
- 2. Experimental Procedure:
- Prepare a 1 μmol/L solution of ERα LBD (both WT and C530S mutant) in the assay buffer.







- Add H3B-5942 to the protein solutions to a final concentration of 2 μmol/L (2-fold molar excess).
- Incubate the reactions at 4°C overnight to ensure complete covalent modification.[1]
- As a control, prepare a sample of ERα LBD without **H3B-5942**.
- Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
 - Use a suitable reverse-phase column for protein separation.
 - Set the mass spectrometer to acquire data in intact protein mode.
- Deconvolute the resulting mass spectra to determine the molecular weight of the protein species.
- Compare the mass of **H3B-5942**-treated ERα with the untreated control. A mass shift corresponding to the molecular weight of **H3B-5942** confirms covalent binding. The absence of a mass shift in the C530S mutant validates the specific site of modification.



Sample Preparation ERα WT LBD ERα C530S LBD H3B-5942 Incubate at 4°C Overnight MS Analysis LC-MS Analysis Deconvolution of Spectra Data Interpretation Mass Shift Analysis

Intact Protein MS Workflow

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Confirmation of Covalent Binding

Caption: Workflow for confirming **H3B-5942** covalent binding to ER α via intact protein MS.



Protocol 2: Peptide Mapping Mass Spectrometry for Site of Modification Analysis

For more detailed analysis to pinpoint the exact amino acid residue modified by **H3B-5942**, a bottom-up proteomics approach can be employed.

- 1. Materials and Reagents:
- H3B-5942-modified ERα (from Protocol 1)
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)
- · Formic acid
- Acetonitrile
- High-resolution mass spectrometer (e.g., Orbitrap)
- 2. Experimental Procedure:
- Denature the H3B-5942-modified ERα sample in 8 M urea.
- Reduce the disulfide bonds by adding DTT and incubating at 37°C.
- Alkylate the free cysteine residues by adding IAM and incubating in the dark.
- Dilute the sample to reduce the urea concentration and add trypsin to digest the protein overnight at 37°C.
- Quench the digestion with formic acid.
- Analyze the resulting peptide mixture by LC-MS/MS.



- Search the MS/MS data against the ERα protein sequence, including a variable modification on cysteine residues corresponding to the mass of **H3B-5942**.
- Identification of a peptide containing Cys530 with the mass addition of H3B-5942 confirms the precise site of covalent modification.

Conclusion

Mass spectrometry is an indispensable technique for the characterization of covalent inhibitors like **H3B-5942**. Intact protein analysis provides a rapid and robust method to confirm covalent target engagement, while peptide mapping can precisely identify the site of modification. These methods are crucial for validating the mechanism of action and guiding the development of next-generation covalent therapeutics. The protocols provided herein offer a framework for researchers to conduct these analyses in their own laboratories.

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